

A Technical Guide to the Chemical Synthesis of Ivacaftor (VX-770)

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Compound of Interest

Compound Name: *Ivacaftor*

Cat. No.: *B1146397*

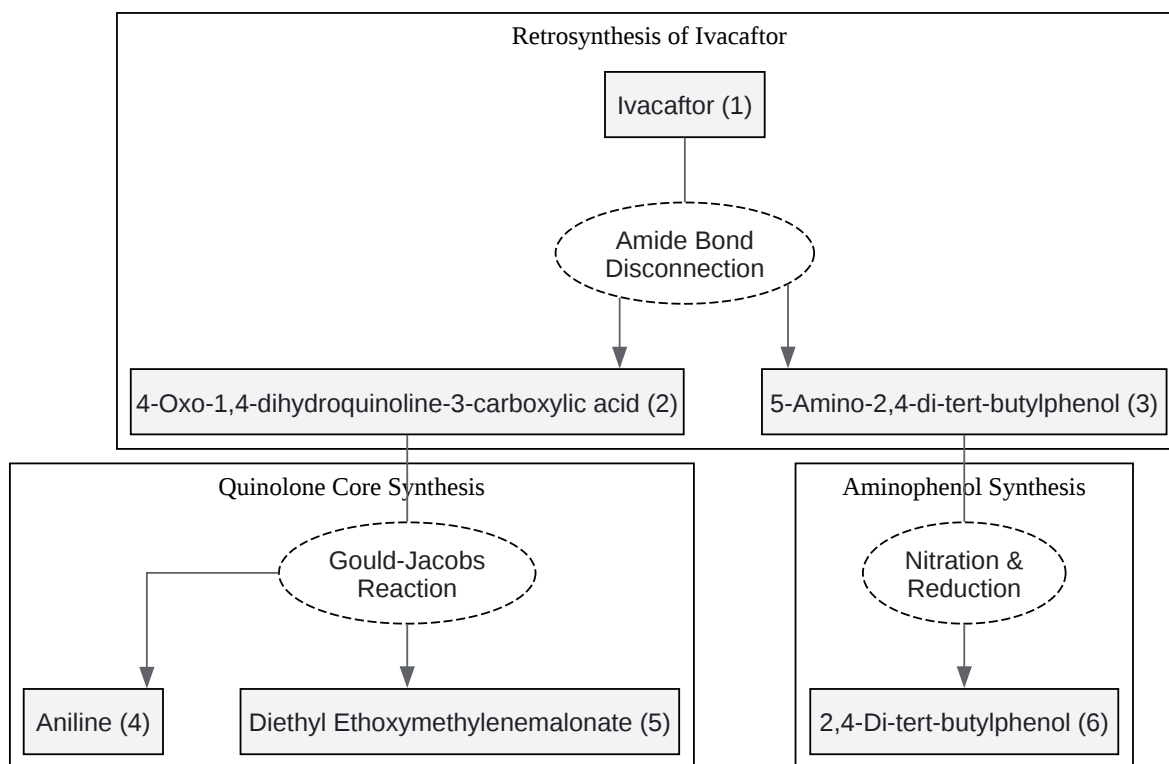
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Ivacaftor, marketed under the trade name Kalydeco®, is a landmark therapeutic agent for the treatment of cystic fibrosis (CF) in patients with specific mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. As a CFTR potentiator, **Ivacaftor** (VX-770) facilitates increased chloride ion transport by enhancing the channel-open probability of the CFTR protein on the cell surface. Its chemical structure is N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide. This guide provides an in-depth overview of a common and effective chemical synthesis route for **Ivacaftor**, detailing the retrosynthetic strategy, key intermediate preparations, and the final amide coupling step.

Retrosynthetic Analysis

A logical retrosynthetic analysis of **Ivacaftor** (1) disconnects the central amide bond, leading to two primary building blocks: 4-oxo-1,4-dihydroquinoline-3-carboxylic acid (2) and 5-amino-2,4-di-tert-butylphenol (3). The quinoline core (2) can be further simplified through the Gould-Jacobs reaction, starting from aniline (4) and diethyl ethoxymethylenemalonate (5). The aminophenol fragment (3) is typically prepared from the commercially available 2,4-di-tert-butylphenol via a nitration and subsequent reduction sequence.

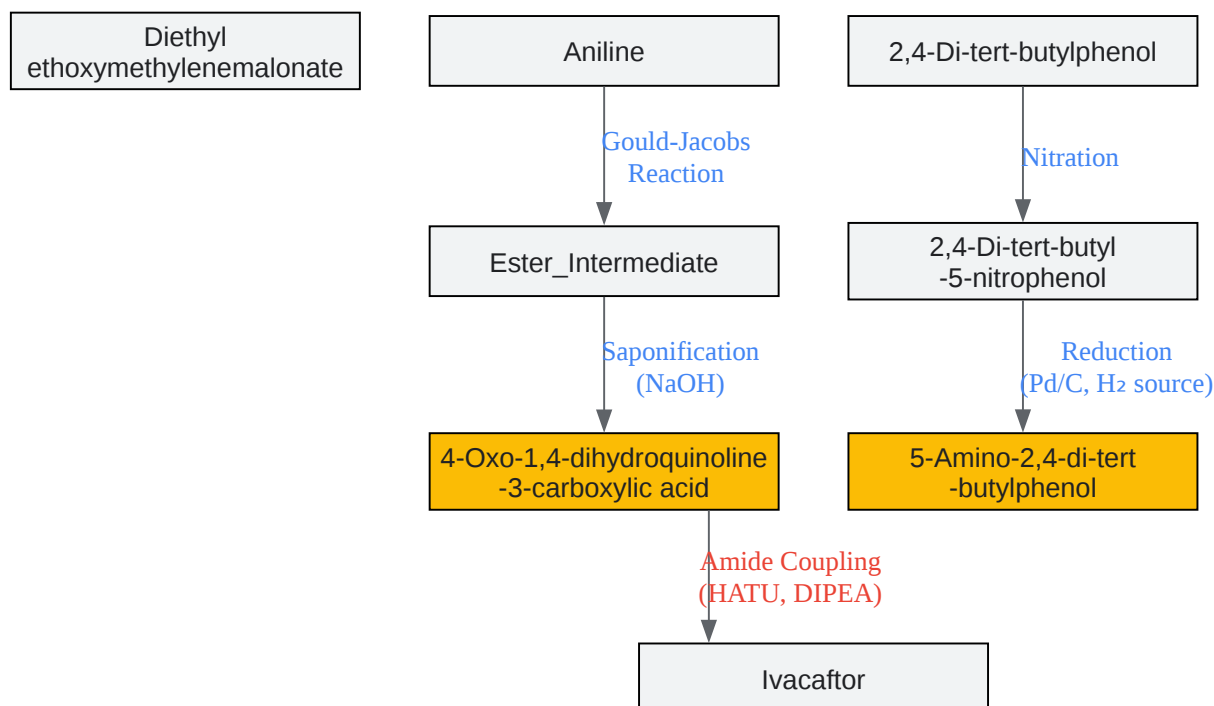


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Caption: Retrosynthetic analysis of **Ivacaftor** (VX-770).

Synthetic Pathway and Experimental Protocols

The forward synthesis involves the preparation of the two key intermediates followed by their coupling.



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Caption: Forward synthesis pathway for **Ivacaftor** (VX-770).

Part 1: Synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid (2)

This synthesis is a two-step process starting with the Gould-Jacobs reaction to form the quinoline ester, followed by saponification.

Step 1a: Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate

This step employs the Gould-Jacobs reaction, which involves the condensation of an aniline with an ethoxymethylenemalonate ester, followed by thermal cyclization.[1][2] Microwave-assisted synthesis has been shown to improve yields and reduce reaction times.[3]

Experimental Protocol: Aniline (2.0 mmol, 0.16 mL) and diethyl ethoxymethylenemalonate (6.0 mmol, 1.21 mL) are combined in a microwave vial. The mixture is heated to 300 °C using a microwave synthesis system for 5 minutes. After cooling to room temperature, the precipitated product is filtered, washed with ice-cold acetonitrile (3 mL), and dried under vacuum.[3]

Parameter	Value	Reference
Yield	47%	[3]
Purity	>95%	

Step 1b: Synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid

The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a strong base.

Experimental Protocol: Ethyl 4-hydroxyquinoline-3-carboxylate (15 g, 69 mmol) is suspended in a 2N sodium hydroxide solution (150 mL). The reaction mixture is stirred under reflux for 2 hours. After completion, the mixture is cooled to room temperature and filtered to remove any insoluble material. The filtrate is then acidified to a pH of 4 with 2N HCl, causing a white precipitate to form. This precipitate is collected by filtration, washed with water, and dried under vacuum to yield the final product.

Parameter	Value	Reference
Yield	92% (10.5 g)	
Appearance	Pale white solid	
¹ H NMR (DMSO-d ₆)	δ 15.34 (s, 1H), 13.42 (s, 1H), 8.89 (s, 1H), 8.28 (d, J=8.0 Hz, 1H), 7.88 (m, 1H), 7.81 (d, J=8.4 Hz, 1H), 7.60 (m, 1H)	

Part 2: Synthesis of 5-amino-2,4-di-tert-butylphenol (3)

This intermediate is synthesized via nitration of 2,4-di-tert-butylphenol, followed by catalytic reduction of the nitro group.

Experimental Protocol (Reduction Step): To a refluxing solution of 2,4-di-tert-butyl-5-nitrophenol (1.86 g, 7.40 mmol) and ammonium formate (1.86 g) in ethanol (75 mL), Pd-5% wt on activated carbon (900 mg) is added. The reaction is stirred at reflux for 2 hours. The mixture is then cooled to room temperature and filtered through Celite. The Celite pad is washed with methanol, and the combined filtrates are concentrated under reduced pressure to yield the product.

Parameter	Value	Reference
Yield	Quantitative (1.66 g)	
Appearance	Grey solid	
¹ H NMR (400 MHz, DMSO-d ₆)	δ 8.64 (s, 1H, OH), 6.84 (s, 1H), 6.08 (s, 1H), 4.39 (s, 2H, NH ₂), 1.27 (m, 18H)	
ESI-MS	222.4 m/z [M+H] ⁺	

Part 3: Amide Coupling to Synthesize Ivacaftor (1)

The final step is the formation of the amide bond between the quinoline carboxylic acid (2) and the aminophenol (3) using a suitable coupling agent, such as HATU.

Experimental Protocol: A mixture of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid (0.25 g, 1.32 mmol), N,N-diisopropylethylamine (DIPEA) (0.97 mL, 5.38 mmol), and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.01 g, 2.64 mmol) in dimethylformamide (DMF) (5 mL) is stirred at 25 °C for 10 minutes. 5-amino-2,4-di-tert-butylphenol (0.58 g, 2.64 mmol) is then added in one portion. The reaction is stirred until completion, typically monitored by TLC or HPLC. The final product is then isolated and purified, often by column chromatography, to yield **Ivacaftor**.

Parameter	Value	Reference
Coupling Agent	HATU	
Base	DIPEA	
Solvent	DMF	
Temperature	25 °C	
Reported Yield	71% (after chromatography)	

This guide outlines a robust and well-documented synthetic route to **Ivacaftor**. The procedures described are scalable and utilize common reagents in medicinal chemistry, providing a solid foundation for researchers in the field of drug development and organic synthesis.

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References

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Gould-Jacobs Reaction [drugfuture.com]
- 3. ablelab.eu [ablelab.eu]
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